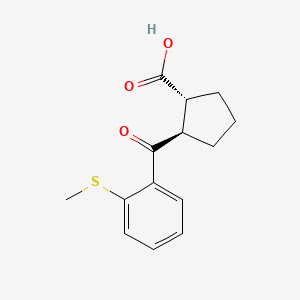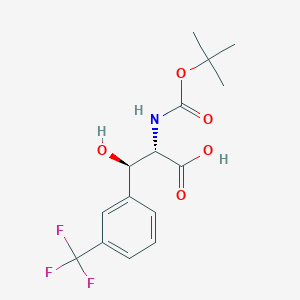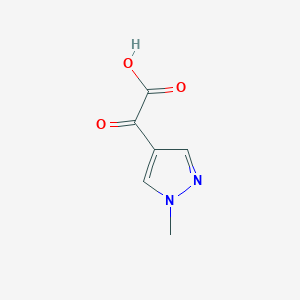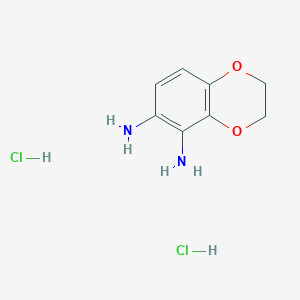
trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid
Overview
Description
“trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1134700-56-3 . It has a molecular weight of 264.35 and its IUPAC name is (1R,2R)-2-[2-(methylsulfanyl)benzoyl]cyclopentanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16O3S/c1-18-12-8-3-2-5-11(12)13(15)9-6-4-7-10(9)14(16)17/h2-3,5,8-10H,4,6-7H2,1H3,(H,16,17)/t9-,10-/m1/s1 . This indicates that the molecule contains a total of 35 bonds, including 19 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aromatic), 1 hydroxyl group, and 1 sulfide .Physical And Chemical Properties Analysis
The melting point of “trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid” is between 135-137 degrees Celsius . Unfortunately, other physical and chemical properties such as boiling point, density, and solubility were not found in the available resources.Scientific Research Applications
Analytical Method Development
- Gas Chromatography-Mass Spectrometry (GC-MS) Methods : A study by Arrebola et al. (1999) developed a method involving gas chromatography-tandem mass spectrometry for determining various pyrethroid metabolites in human urine, which could potentially be adapted for analyzing compounds like trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid (Arrebola, Martínez-Vidal, Fernandez-Gutiérrez, & Akhtar, 1999).
Chemical Separation Techniques
- High-Performance Liquid Chromatography (HPLC) : Péter & Fülöp (1995) developed a method for the separation of isomers of similar cyclic compounds using high-performance liquid chromatography, which could be relevant for the separation of isomers of trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid (Péter & Fülöp, 1995).
Synthesis and Stereochemistry
Synthesis of Cycloalkane-fused Compounds : Szakonyi et al. (1998) investigated the synthesis of cycloalkane-fused dihydropyrimidin-4-one enantiomers using similar cyclic compounds, indicating potential methodologies for synthesizing derivatives of trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid (Szakonyi, Fülöp, Bernáth, Török, & Péter, 1998).
Conformational Analysis and Stereochemistry : Larue et al. (1995) conducted a conformational analysis of glutamic acid analogues with cyclopentane rings, providing insight into the stereochemical properties that could be applicable to the analysis of trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid (Larue et al., 1995).
Catalysis
- Palladium-catalyzed Reactions : Feuerstein et al. (2001) explored the use of a palladium-tetraphosphine system for catalyzing cross-coupling reactions, which may be relevant to reactions involving trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid (Feuerstein, Laurenti, Bougeant, Doucet, & Santelli, 2001).
Drug Design and Isosteres
- Carboxylic Acid Isosteres in Drug Design : Ballatore et al. (2011) researched the use of cyclopentane-1,3-dione as an isostere for carboxylic acid, which could be significant in designing drugs that include trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid (Ballatore et al., 2011).
Safety and Hazards
properties
IUPAC Name |
(1R,2R)-2-(2-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3S/c1-18-12-8-3-2-5-11(12)13(15)9-6-4-7-10(9)14(16)17/h2-3,5,8-10H,4,6-7H2,1H3,(H,16,17)/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWIBRLZGCPRKH-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1C(=O)[C@@H]2CCC[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(4-Ethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3082791.png)




![2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B3082829.png)

![[1-(4-bromophenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B3082867.png)
![[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B3082879.png)


![3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid](/img/structure/B3082894.png)